N-cyclohexyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 510761-38-3
Cat. No.: VC7088379
Molecular Formula: C21H23N5O2
Molecular Weight: 377.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510761-38-3 |
|---|---|
| Molecular Formula | C21H23N5O2 |
| Molecular Weight | 377.448 |
| IUPAC Name | N-cyclohexyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C21H23N5O2/c1-2-11-26-18(22)15(20(27)23-14-8-4-3-5-9-14)13-16-19(26)24-17-10-6-7-12-25(17)21(16)28/h2,6-7,10,12-14,22H,1,3-5,8-9,11H2,(H,23,27) |
| Standard InChI Key | RWIFTEZDLNALKG-UHFFFAOYSA-N |
| SMILES | C=CCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=CC4=N2 |
Introduction
N-cyclohexyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its intricate triazatricyclic structure and diverse functional groups. This compound belongs to a class of triazatricyclic compounds known for their potential biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Synthesis
The synthesis of N-cyclohexyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. These processes often require careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields of the desired product. Common solvents used include dimethylformamide and other polar aprotic solvents to facilitate nucleophilic substitutions and cyclization reactions.
Synthesis Steps
-
Starting Materials: The synthesis begins with simpler precursors that undergo various transformations.
-
Cyclization Reactions: These are crucial for forming the triazatricyclic structure.
-
Functional Group Modifications: These steps introduce the cyclohexyl and carboxamide groups.
Biological Activities and Potential Applications
Compounds with similar structures are of interest in medicinal chemistry due to their potential biological activities. These activities could include anti-inflammatory and anticancer properties, although specific data on N-cyclohexyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide are not detailed in the available sources.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for anti-inflammatory and anticancer activities |
| Pharmaceutical Research | Investigated for its interactions with biological molecules |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume